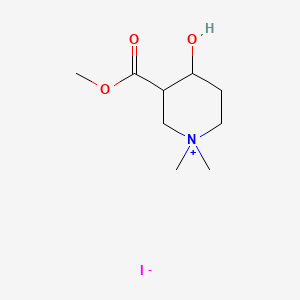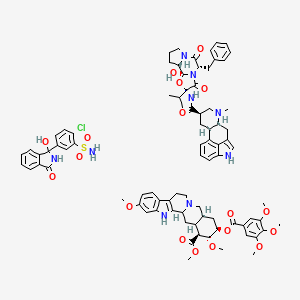
Chrystepin CH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrystepin CH is a chemical compound known for its significant applications in various scientific fields. It is a derivative of penicillin, specifically benzylpenicillin, and is used primarily for its antibacterial properties. This compound is particularly effective against gram-positive bacteria and is often utilized in both medical and veterinary settings.
準備方法
Synthetic Routes and Reaction Conditions: Chrystepin CH is synthesized through the fermentation process involving the Penicillium mold. The primary steps include:
Fermentation: The Penicillium mold is cultured in a nutrient-rich medium, where it produces benzylpenicillin.
Extraction: The benzylpenicillin is extracted from the fermentation broth using solvents.
Purification: The extracted benzylpenicillin is purified through crystallization and filtration processes to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation tanks where the Penicillium mold is grown under controlled conditions. The process is optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Chrystepin CH undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its efficacy or stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
科学的研究の応用
Chrystepin CH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
作用機序
Chrystepin CH exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell. The primary molecular targets are the PBPs, and the pathways involved include the disruption of cell wall synthesis and maintenance.
類似化合物との比較
Benzylpenicillin: The parent compound of Chrystepin CH, used for similar antibacterial purposes.
Ampicillin: A broader-spectrum penicillin derivative.
Amoxicillin: Another penicillin derivative with enhanced oral bioavailability.
Uniqueness of this compound: this compound is unique due to its specific efficacy against certain strains of gram-positive bacteria and its stability under various conditions. Its synthesis and purification processes also contribute to its high purity and effectiveness compared to other penicillin derivatives.
特性
CAS番号 |
80434-87-3 |
|---|---|
分子式 |
C82H92ClN9O18S |
分子量 |
1559.2 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C33H40N2O9.C14H11ClN2O4S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1-7,19H,(H,17,18)(H2,16,20,21)/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;/m11./s1 |
InChIキー |
YZLHKGBLHFSVAR-LLDSLTALSA-N |
異性体SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
正規SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


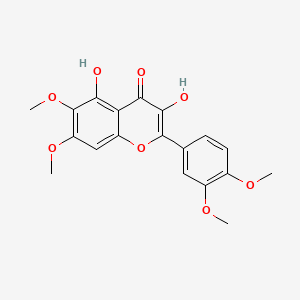

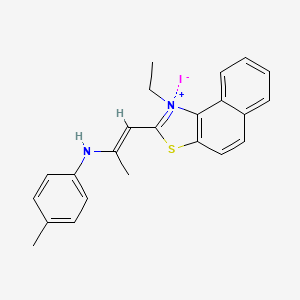
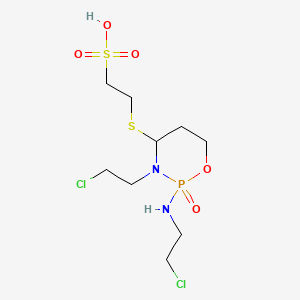
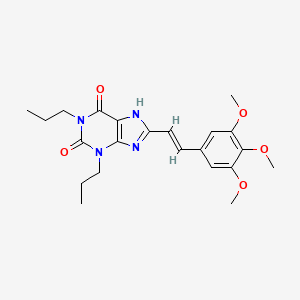

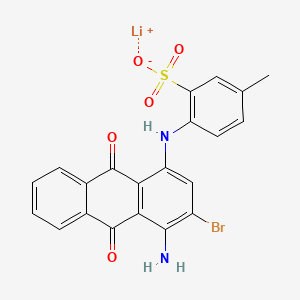

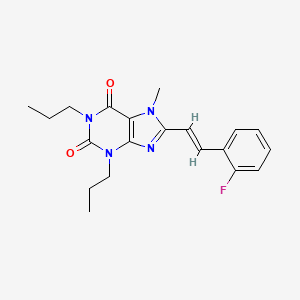
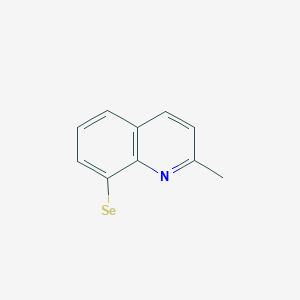
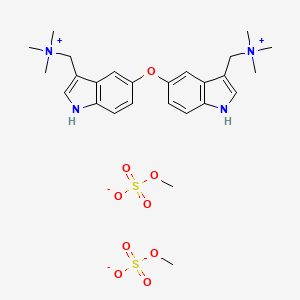
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
